molecular formula C8H9NO B13178655 1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one

1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one

Katalognummer: B13178655
Molekulargewicht: 135.16 g/mol
InChI-Schlüssel: XGUZLADTMRENMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound is characterized by the presence of an aminocyclopentene ring attached to a propynone moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one typically involves the reaction of cyclopentadiene with propargylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one is unique due to its specific combination of an aminocyclopentene ring and a propynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H9NO

Molekulargewicht

135.16 g/mol

IUPAC-Name

1-(4-aminocyclopent-2-en-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H9NO/c1-2-8(10)6-3-4-7(9)5-6/h1,3-4,6-7H,5,9H2

InChI-Schlüssel

XGUZLADTMRENMW-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)C1CC(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.